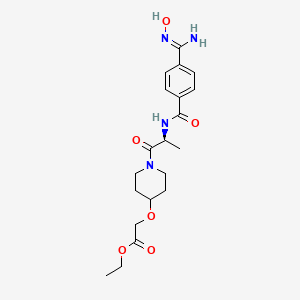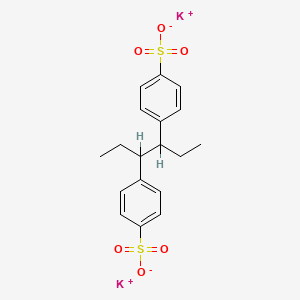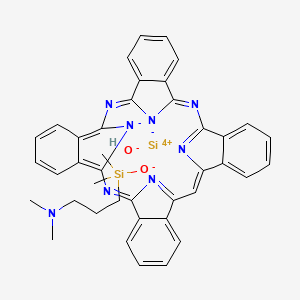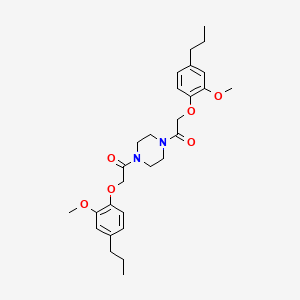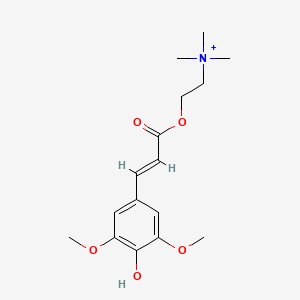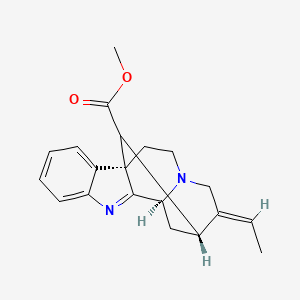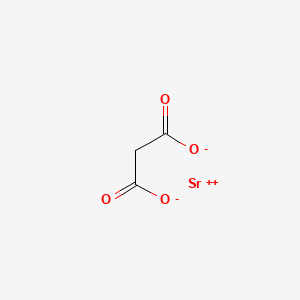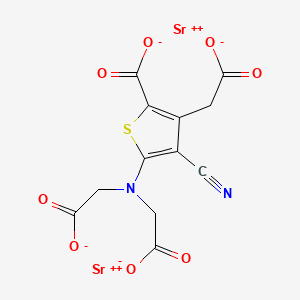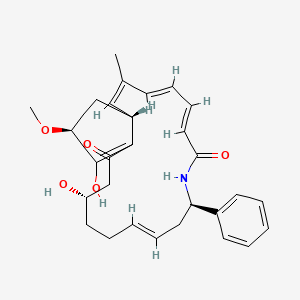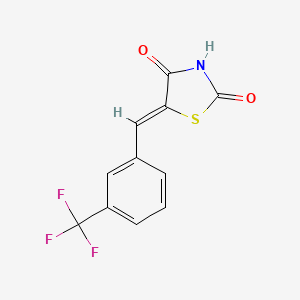
SMI-4a
Vue d'ensemble
Description
SMI-4a est un inhibiteur puissant, sélectif, perméable aux cellules et compétitif vis-à-vis de l'ATP de la kinase Pim-1. La kinase Pim-1 est une kinase sérine/thréonine qui joue un rôle crucial dans divers processus cellulaires, notamment la progression du cycle cellulaire, l'apoptose et la transduction du signal. This compound a montré un potentiel significatif dans l'inhibition de la croissance de diverses lignées cellulaires cancéreuses, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse .
Applications De Recherche Scientifique
SMI-4a has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: This compound is used as a tool compound to study the inhibition of Pim-1 kinase and its effects on various biochemical pathways
Biology: It is employed in cell biology research to investigate the role of Pim-1 kinase in cell cycle regulation, apoptosis, and signal transduction
Medicine: this compound has shown potential as an anti-cancer agent, particularly in the treatment of hematologic malignancies and solid tumors. .
Industry: While its industrial applications are still under exploration, this compound’s role as a kinase inhibitor makes it a valuable candidate for drug development and therapeutic interventions
Mécanisme D'action
Target of Action
SMI-4a, also known as (Z)-SMI-4a, SMI 4a, (Z)-5-(3-(trifluoromethyl)benzylidene)thiazolidine-2,4-dione, (5Z)-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione, or TCS PIM-1 4a, is a potent inhibitor of Pim-1 kinase . Pim-1 kinase plays a crucial role in cell growth, differentiation, and apoptosis .
Mode of Action
This compound inhibits Pim-1 kinase activity in a dose- and time-dependent manner . It is an ATP-competitive inhibitor . The inhibition of Pim-1 kinase by this compound results in the suppression of mTORC1 activity , which is involved in regulating cell growth and activating AMPK .
Biochemical Pathways
The inhibition of Pim-1 kinase by this compound affects several biochemical pathways. It suppresses the JAK2/STAT3 pathway , which plays a key role in tumor progression and transformation . This compound also enhances the activity of glycogen synthase kinase 3β .
Pharmacokinetics
It is known that this compound is cell-permeable , which suggests that it can be absorbed and distributed within the body to reach its target sites.
Result of Action
This compound significantly inhibits the growth of cells in vitro and in vivo, promotes apoptosis, and causes cell cycle arrest . It increases the expression of Caspase-3, Caspase-9, Bax, and P21, and decreases the expression of Bcl-2 and CDK4 .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in a study where B-ALL cell lines were treated with this compound, the compound inhibited cell proliferation in a dose- and time-dependent manner . This suggests that the concentration of this compound and the duration of exposure can influence its efficacy.
Analyse Biochimique
Biochemical Properties
SMI-4a is a selective ATP-competitive Pim-1 kinase inhibitor with an IC50 of 21 nM for Pim-1 . It does not significantly inhibit other serine/threonine- or tyrosine-kinases . It interacts with Pim-1 kinase, a serine/threonine kinase that participates in regulating apoptosis, cell cycle, signal transduction, and transcriptional pathways .
Cellular Effects
This compound has been shown to inhibit the proliferation of various cell lines in a dose- and time-dependent manner . It induces apoptosis and causes cell cycle arrest in the G0/G1 phase . It also downregulates c-myc and induces p27Kip1 expression .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the activation of the JAK2/STAT3 pathway . It also inhibits the PI3K/AKT/mTOR pathway, which is involved in cell growth and survival .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to induce cell cycle arrest and apoptosis in a time-dependent manner . It also downregulates the phosphorylation levels of PI3K, AKT, and mTOR in a time-dependent manner .
Dosage Effects in Animal Models
In animal models, this compound has been shown to suppress tumor growth . The effects of this compound vary with different dosages, with significant inhibition of tumor growth observed at certain dosages .
Metabolic Pathways
This compound is involved in the JAK2/STAT3 and PI3K/AKT/mTOR pathways . It inhibits the activation of these pathways, leading to changes in cell growth and survival.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
SMI-4a est synthétisé par une série de réactions chimiques impliquant la condensation du 3-(trifluorométhyl)benzaldéhyde avec la thiazolidine-2,4-dione. La réaction est généralement réalisée en présence d'une base, telle que l'hydroxyde de sodium, sous reflux. Le produit résultant est ensuite purifié par recristallisation ou chromatographie pour obtenir this compound sous sa forme pure .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas largement documentées, l'approche générale consiste à mettre à l'échelle le processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, pour garantir un rendement et une pureté élevés. La production industrielle peut également impliquer des réacteurs à écoulement continu et des systèmes de purification automatisés pour améliorer l'efficacité et la capacité de production .
Analyse Des Réactions Chimiques
Types de réactions
SMI-4a subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé pour former des sulfoxydes ou des sulfones correspondants.
Réduction : La réduction de this compound peut conduire à la formation de dérivés de thiazolidine.
Substitution : This compound peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe trifluorométhyle
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en milieu basique
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones et divers dérivés substitués de this compound .
Applications de la recherche scientifique
This compound possède une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :
Chimie : This compound est utilisé comme composé outil pour étudier l'inhibition de la kinase Pim-1 et ses effets sur diverses voies biochimiques
Biologie : Il est utilisé en recherche en biologie cellulaire pour étudier le rôle de la kinase Pim-1 dans la régulation du cycle cellulaire, l'apoptose et la transduction du signal
Médecine : this compound a montré un potentiel en tant qu'agent anticancéreux, en particulier dans le traitement des malignités hématologiques et des tumeurs solides. .
Industrie : Bien que ses applications industrielles soient encore en cours d'exploration, le rôle de this compound en tant qu'inhibiteur de kinase en fait un candidat précieux pour le développement de médicaments et les interventions thérapeutiques
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement l'activité de la kinase Pim-1. La kinase Pim-1 est impliquée dans divers processus cellulaires, notamment la progression du cycle cellulaire, l'apoptose et la transduction du signal. En inhibant la kinase Pim-1, this compound perturbe ces processus, conduisant à l'arrêt du cycle cellulaire et à l'apoptose des cellules cancéreuses. L'inhibition de la kinase Pim-1 affecte également les voies de signalisation en aval, telles que la voie PI3K/AKT/mTOR, contribuant davantage à ses effets anticancéreux .
Comparaison Avec Des Composés Similaires
SMI-4a est unique par sa forte sélectivité et sa puissance en tant qu'inhibiteur de la kinase Pim-1. Des composés similaires comprennent :
AZD1208 : Un autre inhibiteur puissant de la kinase Pim avec des propriétés anticancéreuses similaires.
SGI-1776 : Un inhibiteur de la kinase Pim qui cible également d'autres kinases, ce qui le rend moins sélectif que this compound.
TP-3654 : Un inhibiteur sélectif de la kinase Pim avec des applications thérapeutiques potentielles dans le traitement du cancer .
This compound se distingue par sa forte sélectivité pour la kinase Pim-1 et sa capacité à induire l'apoptose et l'arrêt du cycle cellulaire dans une large gamme de lignées cellulaires cancéreuses .
Propriétés
IUPAC Name |
(5Z)-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2S/c12-11(13,14)7-3-1-2-6(4-7)5-8-9(16)15-10(17)18-8/h1-5H,(H,15,16,17)/b8-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJLOFCOEOHFKQ-YVMONPNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=C2C(=O)NC(=O)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C=C\2/C(=O)NC(=O)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438190-29-5 | |
| Record name | 438190-29-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of SMI-4a?
A1: this compound acts as a potent and selective inhibitor of the Pim family of serine/threonine kinases, with a particular affinity for Pim-1. [, , , , ]
Q2: What are Pim kinases, and why are they considered relevant in cancer?
A2: Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of constitutively active kinases often overexpressed in various hematologic malignancies and solid tumors. They play crucial roles in regulating cell survival, proliferation, and drug resistance. [, , , , ]
Q3: How does this compound interact with Pim kinases?
A3: While the precise binding mode of this compound to Pim kinases requires further investigation, it is known to directly inhibit their kinase activity, potentially by competing with ATP for binding at the kinase active site. [, , ]
Q4: What are the downstream effects of Pim kinase inhibition by this compound?
A4: this compound, through Pim kinase inhibition, exerts pleiotropic effects on cancer cells. These include:
- Cell Cycle Arrest: this compound induces cell cycle arrest primarily in the G1 phase by increasing the levels of the cyclin-dependent kinase inhibitor p27Kip1. [, , ]
- Apoptosis Induction: this compound promotes apoptosis through the mitochondrial pathway, characterized by caspase activation and downregulation of anti-apoptotic proteins like Bcl-2. [, , , , ]
- Inhibition of mTORC1 Signaling: this compound disrupts the mTORC1 signaling pathway, crucial for protein synthesis and cell growth, by decreasing the phosphorylation of its downstream targets 4E-BP1 and p70S6K. [, , , , , ]
- Autophagy Induction: this compound has been shown to induce autophagy in some cancer cells, a process that can either promote or inhibit tumor growth depending on the context. [, ]
- Inhibition of Angiogenesis: this compound may also affect tumor angiogenesis by inhibiting the phosphorylation of endothelial nitric oxide synthase (eNOS) at Ser-633, potentially impairing blood vessel formation. []
Q5: Are there specific cancers where this compound demonstrates higher efficacy?
A5: Preclinical studies have shown promising results in several cancer models. In particular, this compound exhibited potent anti-tumor activity against:
- Hematologic Malignancies: Acute myeloid leukemia [, , , , ], chronic myeloid leukemia [], adult T-cell leukemia/lymphoma [], and multiple myeloma [, ].
- Solid Tumors: Non-small cell lung cancer [], melanoma [], prostate cancer [, , , ], breast cancer [, ], and osteosarcoma [].
Q6: What is known about the role of PIM kinases in regulating energy metabolism, and how does this compound impact this process?
A6: Studies show that PIM kinases, especially PIM-3, can influence energy metabolism by regulating AMPK activity, which is a key sensor of cellular energy status. [, ] Inhibiting PIM kinases with this compound activates AMPK, suggesting a potential shift in cellular metabolism. [, ]
Q7: Has this compound shown synergistic effects with other anticancer agents?
A7: Yes, preclinical studies suggest that combining this compound with other targeted therapies or chemotherapeutic agents can enhance its anticancer effects. Promising combinations include:
- MEK Inhibitors: Combining this compound with MEK inhibitors synergistically killed pre-T-LBL cells. []
- mTOR Inhibitors: Co-treatment with this compound and the mTOR inhibitor rapamycin synergistically inhibited tumor growth in a mouse model of acute myeloid leukemia. []
- Bcl-2 Antagonists: Combining this compound with Bcl-2 antagonists like ABT-737 triggered robust apoptosis in prostate cancer cells in vitro and in vivo. []
- Proteasome Inhibitors: SMI-16a, a thiazolidine-2,4-dione compound similar to this compound, enhanced the anti-myeloma effects of proteasome inhibitors like carfilzomib. []
Q8: Have any resistance mechanisms to this compound been identified?
A8: While specific resistance mechanisms for this compound are still under investigation, some studies suggest potential resistance pathways:
- PIK3CA Mutations: In colon cancer, mutations in PIK3CA were associated with resistance to this compound, highlighting the potential interplay between the PIM and PI3K pathways in determining drug sensitivity. []
- Activation of Alternative Pathways: Inhibition of AKT by GSK690693 was found to induce Pim-1 expression, suggesting that compensatory upregulation of Pim kinases might contribute to resistance against AKT inhibitors. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


